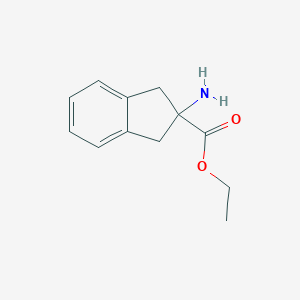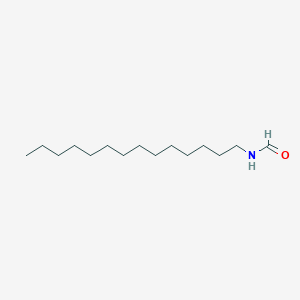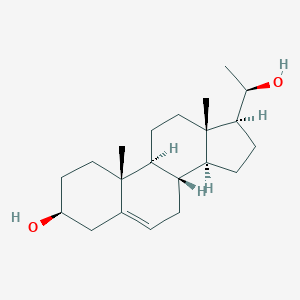
Pregn-5-ene-3beta,20beta-diol
Overview
Description
KRH3955 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound has garnered significant interest due to its ability to inhibit the binding of stromal cell-derived factor 1 alpha (SDF-1α) to CXCR4, making it a valuable tool in various scientific and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRH3955 involves multiple steps, starting with the preparation of key intermediates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including coupling and cyclization reactions, under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of KRH3955 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
KRH3955 primarily undergoes binding interactions with the CXCR4 receptor. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in its role as a CXCR4 antagonist .
Common Reagents and Conditions
The primary reagent involved in the activity of KRH3955 is SDF-1α, which it inhibits from binding to CXCR4. The conditions for these interactions are physiological, typically occurring in biological systems .
Major Products Formed
The major product of the interaction between KRH3955 and CXCR4 is the inhibition of the CXCL12-CXCR4 signaling pathway, which plays a crucial role in various cellular processes .
Scientific Research Applications
KRH3955 has a wide range of applications in scientific research:
Hematopoiesis and Stem Cell Mobilization: KRH3955 is used to mobilize hematopoietic progenitor cells from the bone marrow, which is essential for bone marrow transplants.
Cancer Research: It has been studied for its potential to inhibit the growth and metastasis of certain cancers by blocking the CXCL12-CXCR4 axis.
HIV Research: KRH3955 is a highly potent inhibitor of X4 HIV-1, making it valuable in the study of HIV infection and potential treatments.
Inflammation and Immunology: The compound is used to study the role of CXCR4 in inflammatory responses and immune cell trafficking.
Mechanism of Action
KRH3955 exerts its effects by binding to the extracellular loop of the CXCR4 receptor. This binding prevents SDF-1α from interacting with CXCR4, thereby inhibiting the downstream signaling pathways associated with cell migration, proliferation, and survival . Unlike other CXCR4 antagonists, KRH3955 does not reverse the CXCL12 chemokine gradient but still effectively mobilizes hematopoietic progenitor cells .
Comparison with Similar Compounds
Similar Compounds
AMD3100 (Plerixafor): Another CXCR4 antagonist that binds to the transmembrane region of CXCR4 and is used to mobilize hematopoietic progenitor cells.
AMD11070: A CXCR4 antagonist studied for its effects on cancer cell invasiveness and tumorigenicity.
Uniqueness of KRH3955
KRH3955 is unique in its binding affinity and mechanism of action. It binds to the extracellular loop of CXCR4 with high affinity and a slow dissociation rate, making it a highly potent and selective inhibitor . Unlike AMD3100, KRH3955 does not reverse the CXCL12 gradient, which suggests distinct molecular mechanisms in mobilizing progenitor cells .
Properties
IUPAC Name |
17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQQTDJEXMIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


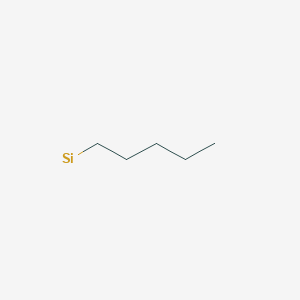
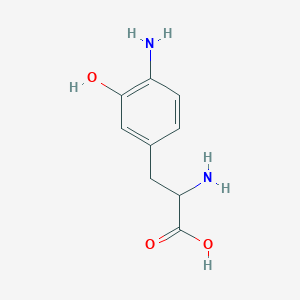
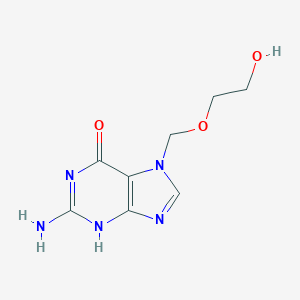
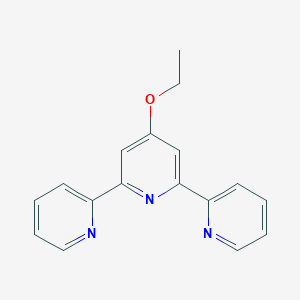
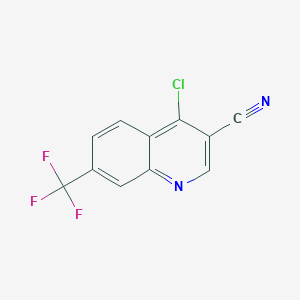
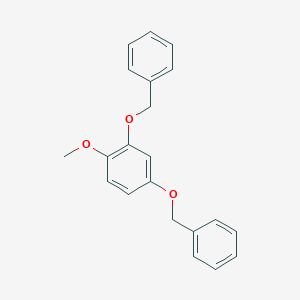

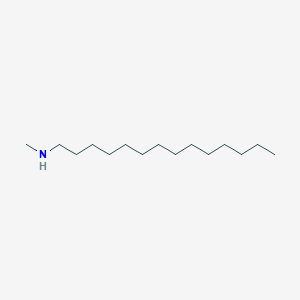
![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)
![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
